N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide
Description
Contextualization within the N-Substituted 2-Hydroxybenzamide (Salicylanilide) Class
N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is a member of the N-substituted 2-hydroxybenzamide class, more commonly known as salicylanilides. This class of compounds is characterized by a core structure formed from the amide linkage of a salicylic (B10762653) acid and an aniline (B41778).
Table 1: Examples of Biologically Active Salicylanilide (B1680751) Derivatives
| Compound Name | Primary Application(s) |
| Niclosamide (B1684120) | Anthelmintic (anti-tapeworm), potential anticancer, and antifungal agent. semanticscholar.orgmdpi.com |
| Oxyclozanide | Anthelmintic, particularly against liver flukes. semanticscholar.org |
| Rafoxanide | Anthelmintic for use in sheep and cattle. semanticscholar.org |
| Closantel | Anthelmintic used in veterinary medicine. semanticscholar.org |
These examples underscore the therapeutic versatility of the salicylanilide scaffold, providing the foundational context for investigating newer, more specifically substituted derivatives like this compound.
Overview of Historical and Contemporary Research Trends on Benzamide (B126) Derivatives
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents. Historically, research into substituted benzamides led to the development of important drugs, including antipsychotics like sulpiride, which have been in use since the 1970s. researchgate.netnih.gov
Contemporary research continues to explore the vast therapeutic potential of the benzamide core, with several key trends emerging. Modern studies often focus on developing benzamides as multi-target agents or highly selective inhibitors for specific biological targets.
Table 2: Contemporary Research Areas for Benzamide Derivatives
| Research Area | Therapeutic Target/Mechanism | Example Applications |
| Oncology | Inhibition of signaling pathways (e.g., STAT3, Wnt), Histone Deacetylase (HDAC) inhibition. mdpi.comnih.govnih.gov | Treatment of various cancers by inducing apoptosis or cell growth arrest. nih.gov |
| Infectious Diseases | Disruption of bacterial proton motive force, enzyme inhibition. nih.govmdpi.com | Development of new antibacterial and antifungal agents. mdpi.com |
| Neuroscience | Modulation of dopamine (B1211576) (D2/D3) and serotonin (B10506) (5-HT7) receptors. researchgate.netacs.org | Treatment of schizophrenia and dysthymia. nih.gov |
| Metabolic Diseases | Allosteric activation of enzymes like glucokinase. | Development of novel treatments for diabetes. |
| Inflammation | Antagonism of purinergic receptors like P2X1. acs.orgnih.gov | Potential treatments for thrombosis and inflammatory conditions. nih.gov |
A primary focus of current research is the detailed exploration of structure-activity relationships (SAR), where systematic modifications to the benzamide scaffold are made to enhance potency, selectivity, and pharmacokinetic properties. nih.govacs.org
Significance of the this compound Scaffold for Mechanistic Investigations
The specific chemical architecture of this compound makes it a valuable tool for mechanistic investigations. The scaffold consists of the foundational 2-hydroxybenzamide structure, which is crucial for certain biological activities, linked to a uniquely substituted aniline ring (3-chloro-2-methylphenyl).
The significance of this substitution pattern lies in its influence on the molecule's physicochemical properties:
Steric Effects: The ortho-methyl group and meta-chloro group create a specific steric profile that dictates the preferred conformation of the molecule, particularly the dihedral angle between the two aromatic rings. nih.gov This conformation is critical for how the molecule fits into the binding pockets of enzymes or receptors.
Lipophilicity: The presence of both a halogen and a methyl group modifies the compound's lipophilicity (fat-solubility), which in turn affects its ability to cross biological membranes, such as the bacterial cell wall.
This distinct scaffold is ideal for probing complex biological mechanisms. For instance, a primary mechanism of action for many antibacterial salicylanilides is the dissipation of the proton motive force (PMF) across bacterial membranes. nih.govnih.gov The specific electronic and steric properties of the this compound scaffold can modulate this activity, allowing researchers to study the precise structural requirements for efficient PMF disruption. Furthermore, the scaffold serves as a model for investigating other mechanisms attributed to salicylanilides, such as the inhibition of key signaling pathways (e.g., STAT3) or enzymes like tyrosine kinases, helping to build a clearer understanding of structure-activity relationships. mdpi.comnih.gov
Scope and Objectives of Academic Inquiry for this compound
Academic inquiry into this compound is guided by the need to explore its therapeutic potential and to use it as a chemical probe to understand fundamental biological processes. The scope of research typically involves a multi-stage process from synthesis to biological evaluation.
Scope of Research:
Chemical Synthesis and Characterization: The initial phase involves the synthesis of the compound, often through the reaction of 2-hydroxybenzoic acid with 3-chloro-2-methylaniline (B42847). nih.gov This is followed by rigorous purification and structural confirmation using analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). researchgate.net
Biological Screening: The compound is then evaluated in a battery of in vitro assays to identify its biological activities. This includes screening for antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.com
Mechanistic Studies: Once a promising activity is identified, further studies are conducted to elucidate the mechanism of action. This can involve enzyme inhibition assays, gene expression analysis, or biophysical studies of its interaction with cell membranes. nih.gov
Primary Research Objectives:
To Evaluate Therapeutic Potential: The foremost objective is to determine if this compound or its close analogs have potential as lead compounds for drug development in areas such as oncology or infectious diseases.
To Elucidate Structure-Activity Relationships (SAR): By systematically modifying the substitutions on both aromatic rings (e.g., changing the position or type of halogen), researchers aim to understand how specific structural features correlate with biological activity. This knowledge is crucial for designing more potent and selective molecules. acs.orgnih.gov
To Investigate Novel Mechanisms of Action: The compound can be used to explore and validate biological targets. For example, its activity against drug-resistant bacterial strains could reveal novel mechanisms to overcome resistance. nih.gov
To Develop Chemical Probes: The scaffold can serve as a starting point for the design of chemical probes to study specific cellular pathways or enzyme functions, contributing to the broader field of chemical biology.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-7-12(9)16-14(18)10-5-2-3-8-13(10)17/h2-8,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOKZSWLWVOQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of N 3 Chloro 2 Methylphenyl 2 Hydroxybenzamide
Established Synthetic Routes for N-Substituted 2-Hydroxybenzamides
The formation of the amide bond is the crucial step in the synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide. This is typically achieved by coupling a salicylic (B10762653) acid derivative with an appropriate aniline (B41778).
Classical Amidation Reactions of Substituted Salicylic Acids with Amines
Classical amidation reactions are the most common methods for synthesizing N-substituted 2-hydroxybenzamides. These methods generally involve the activation of the carboxylic acid group of salicylic acid to facilitate nucleophilic attack by the amine, in this case, 3-chloro-2-methylaniline (B42847).
A widely used approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often accomplished by treating the salicylic acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com The resulting salicyl-acyl chloride is then reacted with the amine in the presence of a base to neutralize the HCl byproduct. nanobioletters.comnih.gov
A representative reaction is the synthesis of the related N-(3-Chlorophenyl)-2-hydroxybenzamide, which involves reacting 2-hydroxybenzoic acid with 3-chloroaniline. nih.gov The carboxylic acid is first activated with thionyl chloride in a dry solvent like chloroform (B151607). The subsequent addition of the aniline and a tertiary amine base, such as triethylamine (B128534) (Et₃N), leads to the formation of the desired amide. nih.gov This general procedure is readily adaptable for the synthesis of this compound.
Table 1: Reagents and Conditions for Classical Amidation
| Step | Reagent 1 | Reagent 2 | Base | Solvent | Condition |
|---|---|---|---|---|---|
| Activation | Salicylic Acid | Thionyl Chloride (SOCl₂) | - | Anhydrous Chloroform (CHCl₃) | Room Temperature |
| Coupling | Salicyloyl Chloride (intermediate) | 3-chloro-2-methylaniline | Triethylamine (Et₃N) | Anhydrous Chloroform (CHCl₃) | Reflux |
Microwave-Assisted Synthesis Methodologies
To accelerate chemical reactions, improve yields, and promote greener chemistry, microwave-assisted organic synthesis has emerged as a powerful technique. fip.org This methodology has been successfully applied to the synthesis of various amide and hydrazide derivatives. fip.orgmdpi.comnih.gov
In a typical microwave-assisted synthesis of salicylamide (B354443) derivatives, the reactants (salicylic acid and the amine) are mixed, sometimes with a catalyst or in a solvent, and subjected to microwave irradiation. researchgate.net The high-energy microwaves rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes. mdpi.comnih.gov For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been achieved with microwave irradiation at 160 Watts for just 2-8 minutes, yielding products in the range of 68%-81%. fip.org This approach is advantageous as it often requires less solvent, reduces energy consumption, and can lead to cleaner reactions with fewer byproducts. fip.org
Parallel Synthesis Approaches for Amide-Linked Small Molecules
Parallel synthesis is a high-throughput strategy used to rapidly generate large libraries of structurally related compounds for applications such as drug discovery and materials science. ethz.chresearchgate.netnih.gov This approach is particularly well-suited for creating diverse libraries of amide-linked small molecules, including derivatives of this compound. researchgate.net
The core principle of parallel synthesis involves performing multiple, discrete reactions simultaneously. ethz.ch This is often achieved using automated or semi-automated systems and multi-well plates (e.g., 96-well plates), where each well serves as an individual reaction vessel. ethz.chresearchgate.net For amide synthesis, a common carboxylic acid (like salicylic acid) can be dispensed into multiple wells, followed by the addition of a diverse array of amines to each well. researchgate.net Standardized coupling reagents and work-up procedures are employed to streamline the process, allowing for the efficient production of hundreds of unique amides in a short period. ethz.chethz.ch This methodology enables the systematic exploration of structure-activity relationships by varying the substituents on either the salicylic acid or the aniline portion of the molecule. nih.gov
Derivatization Strategies for Structural Modification of the this compound Backbone
Structural modification of the parent molecule is crucial for optimizing its chemical and biological properties. Derivatization can be focused on the phenyl rings or the functional groups connecting them.
Exploration of Substituent Effects on Phenyl Moieties
N-Phenyl Ring: The existing 3-chloro and 2-methyl groups influence the molecule's properties. The ortho-methyl group can affect the dihedral angle between the two aromatic rings due to steric hindrance, while the meta-chloro atom influences the electronic nature of the ring. nih.gov Systematic replacement of these groups with other substituents (e.g., fluoro, bromo, nitro, methoxy) allows for a detailed exploration of structure-activity relationships. nih.gov For example, introducing electron-withdrawing groups can impact the acidity of the N-H proton and the strength of intramolecular hydrogen bonds. nih.gov
Salicyl Ring: The phenolic hydroxyl group and the phenyl ring of the salicylic acid moiety are also targets for modification. Introducing substituents at positions 3, 4, or 5 of the salicyl ring can alter the acidity of the hydroxyl group and the molecule's ability to chelate metal ions. nih.gov The nature of these substituents (electron-donating vs. electron-withdrawing) can significantly influence intermolecular interactions and crystal packing. nih.gov
Functional Group Interconversions at the Hydroxy and Amide Linkages
The hydroxyl and amide groups are key functional handles for further chemical transformations. gauthmath.comchegg.com
Hydroxy Group: The phenolic hydroxyl group can undergo various functional group interconversions. ub.eduvanderbilt.edu A common reaction is O-alkylation to form ethers. For instance, reaction with chloro-acetic acid ethyl ester in the presence of a base can be used to introduce an ester-containing side chain on the oxygen atom. researchgate.net This ether linkage can then be further modified, for example, by condensation with hydrazine (B178648) to form a hydrazide, which serves as a key intermediate for synthesizing more complex derivatives like hydrazones. researchgate.net
Amide Linkage: The amide bond is generally robust. However, it can be subjected to specific transformations.
Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to regenerate the parent salicylic acid and 3-chloro-2-methylaniline.
Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Thionation: The amide's carbonyl oxygen can be replaced with sulfur by reacting with Lawesson's reagent, yielding the corresponding thioamide. nih.gov This conversion significantly alters the electronic properties and hydrogen-bonding capabilities of the linkage. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Salicylic acid |
| 3-chloro-2-methylaniline |
| Thionyl chloride |
| Oxalyl chloride |
| Triethylamine |
| Chloroform |
| N-(3-Chlorophenyl)-2-hydroxybenzamide |
| 3-chloroaniline |
| 2-hydroxybenzohydrazide |
| Chloro-acetic acid ethyl ester |
| Hydrazine |
| Hydrazone |
| Lithium aluminum hydride |
| Lawesson's reagent |
Purification and Isolation Methodologies for this compound and its Analogues
The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and by-products. The choice of method is dictated by the physical and chemical properties of the target compound and the nature of the impurities. Common strategies employed include recrystallization, chromatographic methods, and extraction, often used in combination to achieve high purity.
Crystallization and Recrystallization
Recrystallization is a primary technique for purifying crude solid products. This method relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.
For salicylanilide (B1680751) derivatives, various solvents have been successfully employed. For instance, the crude solid of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, an analogue, is purified by crystallization from ethanol (B145695) (EtOH) to yield colorless crystals. nih.gov In another example, after synthesis, the reaction mixture containing a 5-chloro salicylamide derivative was cooled, and the precipitated product was collected by filtration. These crude crystals were then dissolved in hot chlorobenzene (B131634) at 100 °C and slowly cooled to 4 °C to form high-quality crystals suitable for X-ray analysis. The selection of an appropriate solvent system is paramount and often determined empirically.
| Compound Type | Solvent(s) | Procedure Notes | Outcome |
|---|---|---|---|
| 3,5-diiodosalicylic acid (precursor) | Ethanol (EtOH) | Crystallization from EtOH after reaction workup. | Colorless crystals nih.gov |
| 5-chloro salicylamide derivatives | Chlorobenzene | Crude product dissolved in hot solvent (100 °C) and cooled slowly (0.25 °C/min) to 4 °C. | Crystals suitable for X-ray measurement |
| Benzamide (B126) | Hot Water | Crude product is washed with ice-cold water and then recrystallized from hot water. | Crystalline solid scribd.com |
| Substituted Benzidines | Toluene | The base is dissolved in toluene, and the product is crystallized upon cooling. | Purified crystals with impurities remaining in the mother liquor google.com |
Chromatographic Methods
Chromatography is an indispensable tool for the purification and analysis of this compound and its analogues, particularly for separating complex mixtures or removing closely related impurities.
Column Chromatography is a widely used preparative technique. scispace.com The stationary phase is typically silica (B1680970) gel, a polar adsorbent, packed into a column. alfa-chemistry.com The crude product is loaded onto the top of the column and eluted with a mobile phase (a single solvent or a mixture of solvents). Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For salicylanilide sulfonates, purification is achieved by silica gel column chromatography using a hexane/ethyl acetate (B1210297) mixture (8:2) as the eluent. nih.gov Similarly, other benzamide derivatives are purified using silica gel with eluents like ethyl acetate/petroleum ether. nih.gov The polarity of the eluent is often gradually increased to effectively separate compounds of varying polarities.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| Salicylanilide sulfonates | Silica Gel | Hexane/Ethyl Acetate (8:2) | nih.gov |
| N-(6-mercaptohexyl)benzamide | Silica Gel | Ethyl Acetate/Petroleum Ether (1:3) | nih.gov |
| Rafoxanide | Silica Gel (SiO₂) | 10–20% Ethyl Acetate/Hexanes | nih.gov |
| 3-chloro-4-(4′-chlorophenoxy)aminobenzene | Silica Gel (SiO₂) | 20–50% Ethyl Acetate/Hexanes | nih.gov |
Thin-Layer Chromatography (TLC) is a crucial analytical method used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. scispace.comlibretexts.org A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent (like silica gel). The plate is then developed in a chamber containing a suitable solvent system. By observing the disappearance of starting material spots and the appearance of product spots, the reaction completion can be determined. libretexts.orgresearchgate.net For salicylanilide derivatives, TLC plates with a fluorescent indicator (e.g., F254) are often used, allowing the spots to be visualized under UV light. nih.gov
Extraction and Filtration
Liquid-liquid extraction is a fundamental workup procedure used to separate the desired product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. After synthesis, the reaction mixture is often neutralized (e.g., with aqueous NaHCO₃) and then extracted with an organic solvent like chloroform or ethyl acetate. The organic layers are combined, washed (e.g., with water and brine), and dried over an anhydrous salt like MgSO₄ or Na₂SO₄ before the solvent is evaporated to yield the crude product. nih.govnih.gov
Filtration is used to separate solid products from the liquid reaction mixture or crystallization solvent. scribd.com This can be done using gravity filtration or, more commonly, vacuum filtration for faster and more efficient separation. The collected solid is typically washed with a small amount of cold solvent to remove residual impurities adhering to the crystal surface.
Advanced Structural Characterization of N 3 Chloro 2 Methylphenyl 2 Hydroxybenzamide and Its Derivatives
Crystallographic Analysis of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide and Related Structures
Crystallographic analysis provides definitive information regarding the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, planarity, and the non-covalent interactions that govern the crystal lattice.
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| N-(3-chlorophenyl)-2-hydroxybenzamide | C₁₃H₁₀ClNO₂ | Monoclinic | P2₁/n | a = 13.4638(5) Å b = 11.9019(4) Å c = 7.1764(2) Å β = 98.808(2)° |
| 3-Chloro-N-(2-methylphenyl)benzamide | C₁₄H₁₂ClNO | Monoclinic | P2₁/n | a = 11.1699(5) Å b = 4.9171(2) Å c = 21.4778(8) Å β = 90.339(3)° |
| 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide | C₁₄H₁₂ClNO₂ | Monoclinic | P2₁/c | a = 13.8553(12) Å b = 7.6197(7) Å c = 12.0114(11) Å β = 104.937(5)° |
| 3-Chloro-N-(3-methylphenyl)benzamide | C₁₄H₁₂ClNO | Orthorhombic | Pbcn | a = 9.4032(3) Å b = 10.0963(2) Å c = 25.9904(7) Å |
Hydrogen bonding plays a pivotal role in dictating the conformation and crystal packing of hydroxybenzamides. A characteristic feature is the formation of a strong intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen of the amide or the oxygen of the phenolic hydroxyl group. In N-(3-chlorophenyl)-2-hydroxybenzamide, an intramolecular N—H⋯O hydrogen bond creates a stable six-membered ring, denoted as an S(6) graph-set motif. Similar S(6) rings arising from intramolecular N—H⋯O hydrogen bonds are observed in other derivatives like 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide and 3-chloro-N-(2-nitro-phenyl)benzamide.
Intermolecular hydrogen bonds are crucial for assembling the molecules into a stable crystal lattice. In many 2-hydroxybenzamide derivatives, the phenolic hydroxyl group (O-H) acts as a hydrogen bond donor to the amide carbonyl oxygen (C=O) of an adjacent molecule. This O—H⋯O interaction often links the molecules into one-dimensional polymeric chains. For example, in N-(3-chlorophenyl)-2-hydroxybenzamide, these chains propagate along the crystallographic b-axis.
| Compound | Intramolecular Bonds | Intermolecular Bonds | Resulting Motif/Assembly |
|---|---|---|---|
| N-(3-chlorophenyl)-2-hydroxybenzamide | N—H⋯O, C—H⋯O | O—H⋯O | Intramolecular S(6) rings; Intermolecular C(6) chains along |
| 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide | N—H⋯O, C—H⋯O | O—H⋯O | Intramolecular S(6) rings; Intermolecular C(6) chains along the c-axis |
| 3-Chloro-N-(2-methylphenyl)benzamide | - | N—H⋯O | Chains along the b-axis |
| 3-chloro-N-(2-nitro-phenyl)benzamide | N—H⋯O | C—H⋯O | Intramolecular S(6) ring; Intermolecular C(7) chains along |
| Compound | Dihedral Angle Between Aromatic Rings |
|---|---|
| N-(3-chlorophenyl)-2-hydroxybenzamide | 5.57 (9)° |
| 3-Chloro-N-(2-methylphenyl)benzamide | 3.48 (5)° |
| 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide | 14.87 (11)° |
| 3-Chloro-N-(3-methylphenyl)benzamide | 77.4 (1)° |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods, particularly NMR, are essential for confirming the chemical structure, connectivity, and conformational dynamics of molecules in solution.
In the ¹H NMR spectrum, distinct signals would be expected for each unique proton. The amide proton (N-H) would likely appear as a singlet in the downfield region (typically δ 8-10 ppm). The phenolic hydroxyl proton (O-H) signal would also be a singlet, with its chemical shift being highly dependent on solvent and concentration, but often appearing far downfield (δ 11-13 ppm) if involved in strong intramolecular hydrogen bonding. The aromatic protons on the two rings would appear as a series of multiplets in the aromatic region (δ 6.8-8.0 ppm). The methyl group (CH₃) protons would give rise to a singlet in the upfield region (around δ 2.0-2.5 ppm).
In the ¹³C NMR spectrum, a signal for the carbonyl carbon (C=O) would be expected in the highly deshielded region (δ 165-175 ppm). The aromatic carbons would generate a set of signals between δ 110-160 ppm. The carbon atom attached to the hydroxyl group would be found at the lower end of this range (around δ 150-160 ppm). The methyl carbon would appear at the highest field (most shielded), typically around δ 15-20 ppm. The connectivity inferred from these spectra would serve to confirm the synthesized molecular framework.
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| Phenolic -OH | ¹H NMR | ~11.0 - 13.0 | Singlet |
| Amide N-H | ¹H NMR | ~8.0 - 10.0 | Singlet |
| Aromatic C-H | ¹H NMR | ~6.8 - 8.0 | Multiplets |
| Methyl -CH₃ | ¹H NMR | ~2.0 - 2.5 | Singlet |
| Amide C=O | ¹³C NMR | ~165 - 175 | - |
| Aromatic C-O | ¹³C NMR | ~150 - 160 | - |
| Aromatic C-Cl, C-N, C-C | ¹³C NMR | ~110 - 145 | - |
| Methyl -CH₃ | ¹³C NMR | ~15 - 20 | - |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and analyzing the vibrational modes within a molecule like this compound. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
The presence of the amide group is confirmed by the characteristic Amide I and Amide II bands. The Amide I band, appearing in the range of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. mdpi.com Its precise frequency can be influenced by hydrogen bonding. mdpi.comresearchgate.net The Amide II band, typically found between 1510-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. mdpi.com
The N-H stretching vibration of the secondary amide is observed as a sharp band, typically in the region of 3300-3500 cm⁻¹. The intramolecular hydrogen bond between the N-H group and the hydroxyl's oxygen atom, or intermolecular hydrogen bonds, can cause this band to broaden and shift to a lower wavenumber. The broad O-H stretching band from the phenolic hydroxyl group is also prominent, usually appearing between 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹, while the C-H stretching of the methyl group appears in the 2850-2960 cm⁻¹ range. researchgate.net The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenolic) | Stretching | 3200 - 3600 (Broad) |
| N-H (Amide) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 2960 |
| C=O (Amide I) | Stretching | 1630 - 1680 |
| N-H Bending / C-N Stretching (Amide II) | Bending/Stretching | 1510 - 1570 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-Cl | Stretching | 600 - 800 |
Advanced Intermolecular Interaction Analysis
The solid-state packing and crystal structure of this compound are governed by a complex network of intermolecular interactions. Advanced analytical methods are employed to deconstruct and quantify these forces.
For a molecule like this compound, the analysis typically reveals several key interactions. The most significant contributions often come from H···H contacts, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.govnih.gov Interactions involving hydrogen and other atoms, such as H···C/C···H (indicative of C-H···π interactions) and H···O/O···H (representing hydrogen bonds), also account for a substantial portion of the crystal packing. researchgate.netstrath.ac.uk Contacts involving the chlorine atom, specifically Cl···H/H···Cl, are also prominent and provide insight into the role of the halogen in the supramolecular assembly. nih.govnih.gov
| Intermolecular Contact Type | Contribution (%) |
|---|---|
| H···H | 48.7 |
| H···C/C···H | 22.2 |
| Cl···H/H···Cl | 8.8 |
| H···O/O···H | 8.2 |
| H···N/N···H | 5.1 |
Note: Data is representative of a similar molecular structure, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, as a predictive model. nih.gov
In addition to hydrogen bonding, the solid-state structure of this compound is stabilized by other significant non-covalent interactions, including π-π stacking and halogen bonding.
π-π Stacking: The presence of two aromatic rings (the 2-hydroxybenzoyl group and the 3-chloro-2-methylphenyl group) facilitates π-π stacking interactions. These interactions occur when the planar aromatic rings of adjacent molecules arrange themselves in a parallel or near-parallel fashion. This arrangement is energetically favorable and contributes significantly to the crystal's stability. nih.govmdpi.com The strength and geometry of these interactions can be characterized by the centroid-to-centroid distance between the stacked rings, which typically falls in the range of 3.5 to 4.0 Å. nih.gov The shape-index plot from Hirshfeld surface analysis can visually confirm the presence of π-π stacking through characteristic adjacent red and blue triangular regions. nih.govnih.gov
Computational and Theoretical Investigations of N 3 Chloro 2 Methylphenyl 2 Hydroxybenzamide
Quantum Chemical Studies on Molecular Properties and Reactivity
Quantum chemical studies are fundamental in elucidating the electronic structure and reactivity of a molecule. These methods provide insights into stability, electron distribution, and potential reaction sites.
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide, DFT calculations, often utilizing a basis set such as B3LYP/6-311G(d,p), would be employed to optimize the molecular geometry and determine its electronic properties.
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating methyl and hydroxyl groups would influence the electron density distribution across the aromatic rings and the amide linkage, which in turn affects the HOMO and LUMO energy levels.
Table 1: Theoretical DFT Parameters for this compound
| Parameter | Theoretical Value | Significance |
|---|---|---|
| HOMO Energy | (Value in eV) | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical stability and reactivity. |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other chemical species. The MEP map would highlight regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the chlorine atom, due to their high electronegativity. The hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential. This information is critical for understanding potential hydrogen bonding interactions.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations offer insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their biological activity.
Conformational Analysis via Energy Minimization
This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational analysis through energy minimization techniques is used to identify the most stable, low-energy conformations. By systematically rotating the bonds, particularly around the amide linkage and the bonds connecting the aromatic rings, a potential energy surface can be generated. The global minimum on this surface corresponds to the most stable conformation of the molecule in a vacuum or a specific solvent. The relative energies of different conformers determine their population at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a detailed picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. An MD simulation of this compound would reveal the dynamic nature of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, as well as the rotational freedom of the phenyl rings.
Virtual Screening and Ligand-Protein Interaction Prediction
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. If this compound were to be investigated as a potential drug candidate, its structure could be used in virtual screening protocols.
Molecular docking is a key component of virtual screening. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand in the binding site of a protein and calculating a "docking score," which estimates the binding affinity.
For this compound, docking studies against a specific protein target would predict the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the hydroxyl and amide groups are potential hydrogen bond donors and acceptors, while the phenyl rings can engage in hydrophobic and pi-stacking interactions with the amino acid residues in the protein's binding pocket.
Table 2: Predicted Ligand-Protein Interactions for this compound
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Hydroxyl group, Amide group | Asp, Glu, Ser, Thr, Asn, Gln, His |
| Hydrophobic Interactions | Phenyl rings, Methyl group | Ala, Val, Leu, Ile, Phe, Trp, Pro |
Note: The specific interacting residues would depend on the particular protein target.
Molecular Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound and related salicylanilides, docking studies are instrumental in elucidating potential mechanisms of action by modeling their interactions with the active sites of enzymes and receptors.
Research on the broader class of salicylanilides has demonstrated their potential to interact with a wide array of biological macromolecules. For instance, various derivatives have been docked against targets such as the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), P2X1 purinergic receptors, and microbial enzymes. acs.orgmdpi.com The goal of these simulations is to calculate the binding affinity, often expressed as a docking score or binding energy, which estimates the thermodynamic stability of the ligand-receptor complex. A more negative score typically indicates a more favorable binding interaction.
In a typical docking protocol, the three-dimensional structures of the ligand (e.g., this compound) and the target protein are used as inputs. The ligand's conformational flexibility is explored within the defined binding site of the protein, and various scoring functions are employed to rank the resulting poses. Studies on related N-aryl-4-nitrobenzamide derivatives as potential antidiabetic agents have successfully used docking to simulate interactions with α-glucosidase and α-amylase, revealing binding energies that correlate with in vitro inhibitory activity. nih.gov Similarly, docking studies of other benzamide-containing structures have been performed against targets like cyclooxygenase (COX) enzymes and various bacterial proteins to rationalize their anti-inflammatory and antimicrobial activities. nih.gov
Prediction of Binding Sites and Modes of Interaction
Beyond predicting binding affinity, molecular docking provides detailed predictions of the specific binding site and the non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and biological function. For salicylanilides, including this compound, key interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking.
The core structure of salicylanilides, featuring a salicylic (B10762653) acid ring linked to an aniline (B41778) ring via an amide bond, is well-suited for forming multiple points of contact within a protein's active site.
Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH- and -C=O) groups are primary sites for hydrogen bonding. Docking studies frequently show these groups forming hydrogen bonds with the side chains of polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) or with the peptide backbone within the binding pocket. mdpi.comnih.gov For example, in studies of benzothiazoles targeting VEGFR-2, the amide moiety was shown to form crucial hydrogen bonds in the gate area of the active site. nih.gov
Hydrophobic Interactions: The aromatic rings and the chloro- and methyl- substituents on the aniline ring of this compound can engage in hydrophobic interactions with nonpolar amino acid residues like Valine, Leucine, Isoleucine, and Phenylalanine. nih.gov These interactions are vital for anchoring the molecule within the binding site.
π-π Stacking: The phenyl rings of the salicylanilide (B1680751) scaffold can form π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan, further enhancing binding affinity. mdpi.com
Molecular modeling of salicylanilide derivatives as P2X1 receptor antagonists suggested binding to an allosteric site located in the extracellular domain. nih.govresearchgate.net In another study targeting PI3Kα, synthesized carboxamides were predicted to engage with a host of key binding residues, including Val851, through hydrogen bonds. mdpi.com
The following table summarizes common interacting residues and interaction types observed in docking studies of salicylanilide and benzamide (B126) derivatives with various biological targets.
| Target Macromolecule | Key Interacting Residues | Primary Mode of Interaction | Reference Compound Class |
|---|---|---|---|
| PI3Kα | Val851, Ser774, Lys802, Asp933 | Hydrogen Bonding | N-phenyl-quinolone-carboxamides |
| α-Glucosidase | Asp214, Glu276, Asp349 | Hydrogen Bonding, Electrostatic | N-aryl-nitrobenzamides |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bonding | 2-Arylbenzothiazoles |
| Acetylcholinesterase (AChE) | Trp84, Phe330 | π-π Stacking | Benzimidazole Analogues |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is used to predict the activity of novel molecules and to understand which molecular properties are most influential for a desired biological effect.
Development of QSAR Models for Predicting Biological Activities of Benzamide Derivatives
QSAR models are developed by calculating a set of numerical descriptors for a series of molecules with known biological activities. Statistical methods, most commonly multiple linear regression (MLR), are then used to build an equation that relates these descriptors to the activity. chalcogen.ro The predictive power of a QSAR model is evaluated using several statistical metrics, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). A robust and predictive model typically has high values for these parameters. derpharmachemica.comnih.gov
For salicylamide (B354443) derivatives, QSAR models have been successfully developed to predict their antitubercular activity. nih.gov In one study involving 49 compounds, a statistically significant model was generated for activity against Mycobacterium tuberculosis (r² = 0.92; q² = 0.89), indicating a strong correlation between the selected molecular descriptors and the observed activity. nih.gov Similar 3D-QSAR models have been built for other benzamide-related structures to predict antimicrobial and anti-inflammatory activities. chalcogen.roresearchgate.net These models generate 3D contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) would enhance or diminish biological activity, thereby guiding the design of more potent analogues. researchgate.net
The following table presents examples of statistical parameters from QSAR models developed for salicylamide and related derivatives, highlighting their robustness and predictive capacity.
| Compound Class | Target Activity | Correlation Coefficient (r²) | Cross-validated Coefficient (q²) | Reference |
|---|---|---|---|---|
| Salicylamide Derivatives | Antitubercular (M. tuberculosis) | 0.92 | 0.89 | nih.gov |
| Salicylamide Derivatives | Antitubercular (M. avium) | 0.84 | 0.78 | nih.gov |
| Benzohydrazide Derivatives | Antimicrobial | 0.953 | 0.812 | derpharmachemica.com |
| Triazole Derivatives | COX-2 Inhibition | 0.96 | 0.82 | nih.gov |
Topological and Physicochemical Descriptor Analysis for Activity Correlation
The foundation of any QSAR model is the selection of molecular descriptors that effectively capture the structural features relevant to biological activity. frontiersin.org These descriptors can be broadly categorized into physicochemical and topological types. frontiersin.org
Physicochemical Descriptors quantify properties such as:
Lipophilicity (logP): Describes the partitioning of a compound between an octanol (B41247) and water phase, indicating its ability to cross biological membranes.
Electronic Properties: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. These descriptors are crucial for modeling electrostatic and covalent interactions with a biological target. nih.gov
Steric Descriptors: Parameters like molar refractivity (MR) and molecular volume (MV) describe the size and shape of the molecule, which are important for its fit within a receptor's binding site. frontiersin.org
Topological Descriptors are numerical values derived from the 2D representation (graph) of a molecule. researchgate.net They encode information about molecular size, shape, branching, and atom connectivity. frontiersin.org They are computationally inexpensive to calculate and have been widely used in QSAR studies. frontiersin.org Common topological indices include:
Wiener Index: The sum of distances between all pairs of non-hydrogen atoms.
Zagreb Indices: Calculated based on the degree of connectivity of each atom.
Molecular Connectivity Indices (e.g., Chi indices): Reflect the degree of branching in the molecular structure. researchgate.net
Mechanistic Investigations of Biological Activities Within the N Substituted 2 Hydroxybenzamide Class: Implications for N 3 Chloro 2 Methylphenyl 2 Hydroxybenzamide
Target Identification and Receptor Interaction Studies
The interaction of small molecules with protein receptors is a cornerstone of pharmacology. For the N-substituted 2-hydroxybenzamide class, investigations have explored their potential to modulate receptor function, particularly through allosteric mechanisms.
Allosteric Modulation of Receptors (e.g., Metabotropic Glutamate (B1630785) Receptors) by Related Benzamides
Metabotropic glutamate receptors (mGluRs) are Class C G protein-coupled receptors (GPCRs) that play crucial roles in modulating synaptic transmission and neuronal excitability throughout the central nervous system. researchgate.net Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to topographically distinct sites, often within the transmembrane domains of the receptor. researchgate.netbiorxiv.org This mode of action offers greater subtype selectivity, a significant advantage in drug development. mdpi.com
While direct studies on N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide's effect on mGluRs are not extensively documented, related benzamide (B126) structures have been identified as allosteric modulators. For instance, compounds like 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) act as positive allosteric modulators (PAMs) of mGluR5. researchgate.net PAMs enhance the receptor's response to the endogenous ligand, glutamate. mdpi.com The exploration of benzamide derivatives as allosteric modulators highlights a potential, though not yet confirmed, mechanism for this compound within the central nervous system. The principle of allosteric modulation has been clinically validated with drugs like Cinacalcet, a PAM of the calcium-sensing receptor, demonstrating the therapeutic potential of this approach. researchgate.net
Ligand Binding Assays and Mutagenesis Studies for Binding Site Characterization
Characterizing the precise binding site of a ligand is critical to understanding its mechanism of action. Ligand binding assays and site-directed mutagenesis are powerful tools used for this purpose. For allosteric modulators of mGluRs, these studies have been instrumental in mapping the binding pockets within the transmembrane domains. biorxiv.org
Mutagenesis studies involve altering specific amino acid residues within the receptor to observe the impact on ligand binding and function. If a mutation significantly reduces the affinity or efficacy of a compound, it suggests that the altered residue is part of, or is critical for the conformation of, the binding site. By combining these experimental results with computational homology models, researchers can construct a detailed picture of the allosteric binding pocket. biorxiv.org For the broader class of benzamide-related compounds, these techniques have helped to confirm that the binding sites are distinct from the orthosteric glutamate site, thereby verifying their allosteric mechanism. biorxiv.org Such methodologies would be essential to confirm and characterize the binding site of this compound should it be found to interact with a specific receptor target.
Enzyme Inhibition Profiling and Mechanistic Elucidation
A primary mechanism through which N-substituted 2-hydroxybenzamides exert their biological effects is the inhibition of key enzymes involved in various pathological processes.
Kinetics of Enzyme-Inhibitor Interaction
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies on salicylamide (B354443) derivatives have reported a range of IC₅₀ values against various targets, indicating that substitutions on both the salicyl and aniline (B41778) rings significantly influence potency.
| Compound Class | Enzyme Target | Reported IC₅₀ Values | Reference |
|---|---|---|---|
| Salicylanilides | EGFR Tyrosine Kinase | 23 nM - 71 nM | nih.gov |
| 4'-Substituted Salicylamide Analogues | EGFR | 0.27 µM - 1.1 µM | elsevierpure.combenthamdirect.com |
| N-substituted Sulfamoylbenzamide | STAT3 Signaling | 0.61 µM - 1.11 µM |
Beyond potency, the mode of inhibition (e.g., competitive, non-competitive, irreversible) is a critical aspect of the kinetic profile. For instance, some second-generation EGFR inhibitors are designed to bind covalently and irreversibly to the kinase domain. mdpi.com Understanding these kinetic parameters is crucial for optimizing the therapeutic potential of any new inhibitor, including those from the this compound class.
Cellular Pathway Modulation Studies
The inhibition of specific enzymes or the modulation of receptors ultimately translates into broader effects on cellular pathways, leading to a physiological response. Research into the N-substituted 2-hydroxybenzamide class has uncovered modulation of several key pathways.
One study found that N-benzoyl-2-hydroxybenzamides disrupt a unique secretory pathway in the parasite Toxoplasma gondii. researchgate.net The mechanism of resistance to these compounds was mediated by adaptin-3β, a protein within the secretory complex, indicating a specific interference with protein trafficking to various organelles within the parasite. researchgate.net
In the context of cancer, inhibition of EGFR by salicylamides can block multiple downstream signaling cascades critical for tumor growth and survival. These include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which regulate cell proliferation, cell cycle progression, and survival. mdpi.com Furthermore, related benzamide structures have been developed as direct inhibitors of the STAT3 signaling pathway. These inhibitors were shown to block the phosphorylation of STAT3, prevent the expression of its downstream target genes, induce apoptosis, and inhibit the migration of cancer cells. As previously mentioned, compounds that inhibit tubulin polymerization directly impact the cell division pathway, causing cell cycle arrest at the G2/M phase. nih.gov These findings demonstrate that the N-substituted 2-hydroxybenzamide scaffold can serve as a template for developing agents that modulate fundamental cellular processes implicated in a variety of diseases.
Anti-Inflammatory Mechanisms: Inhibition of Nitric Oxide Production and Inflammasome Pathways (e.g., MAPKs/COX-2, NLRP3, ASC oligomerization)
The anti-inflammatory properties of the N-substituted 2-hydroxybenzamide class, including compounds like this compound, are underpinned by complex molecular mechanisms. A key aspect of this activity involves the modulation of inflammatory mediators and signaling pathways, such as nitric oxide (NO) production and the inflammasome cascade.
Nitric oxide is a critical signaling molecule in the inflammatory process. nih.gov While it plays a role in host defense, its overproduction by inducible nitric oxide synthase (iNOS) during chronic inflammation can lead to tissue damage. jci.org Therefore, the inhibition of iNOS and the subsequent reduction of NO production is a significant strategy for controlling inflammation. jci.orgnih.gov Compounds that can diminish the production of NO in vitro have demonstrated significant anti-inflammatory activity in vivo. nih.gov This suggests that the anti-inflammatory effects of certain 2-hydroxybenzamides may be partially attributable to their ability to interfere with the NO signaling pathway.
Another central mechanism in the innate immune response and inflammation is the activation of the inflammasome, a multi-protein complex. nih.gov The NLRP3 inflammasome is one of the most extensively studied and is implicated in a wide range of inflammatory diseases. nih.gov Its activation pathway involves two stages: priming and activation. nih.gov Upon activation by various stimuli, the NLRP3 protein oligomerizes and recruits an adaptor protein known as the apoptosis-associated speck-like protein (ASC). nih.govnih.gov This recruitment leads to the subsequent oligomerization of ASC into large structures called "specks," which serve as a platform for the activation of pro-caspase-1. nih.gov Activated caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, active forms, amplifying the inflammatory response. nih.gov The oligomerization of both NLRP3 and ASC is a critical step for inflammasome assembly and function. nih.gov Therefore, therapeutic agents that can inhibit NLRP3 or ASC oligomerization represent a potent strategy for mitigating inflammation. The known anti-inflammatory activities of salicylanilides suggest their potential to interfere with these critical steps in the inflammasome pathway. researchgate.net
Modulation of Protein Expression and Gene Regulation (e.g., RANKL, NF-κB, Cathepsin K)
N-substituted 2-hydroxybenzamides may exert their biological effects by modulating key signaling pathways that control protein expression and gene regulation. A prominent example is the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) signaling pathway, which is essential for the differentiation and function of osteoclasts, the cells responsible for bone resorption.
RANKL is a crucial cytokine that, upon binding to its receptor RANK on the surface of osteoclast precursors, initiates a signaling cascade that leads to osteoclastogenesis. nih.govnih.gov A central mediator in this pathway is the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov The activation and nuclear translocation of NF-κB are critical for inducing the expression of genes necessary for osteoclast formation and function. nih.gov
One of the most important of these genes is that which codes for Cathepsin K, a protease that is highly expressed in osteoclasts. researchgate.net Cathepsin K plays an indispensable role in bone resorption by degrading collagenous bone matrix proteins. nih.gov The expression of Cathepsin K is strongly induced by RANKL signaling. researchgate.net Therefore, inhibiting the RANKL/NF-κB axis is an effective strategy for suppressing Cathepsin K expression and, consequently, osteoclast activity and bone resorption. nih.gov Compounds that successfully inhibit the nuclear translocation of NF-κB can significantly decrease the protein expression of Cathepsin K. nih.gov The potential for this compound and related compounds to influence bone metabolism and other cellular processes may lie in their ability to modulate such fundamental gene regulatory pathways.
Mechanisms of β-Cell Protection against Endoplasmic Reticulum Stress by Hydroxybenzamides
The dysfunction and death of insulin-producing pancreatic β-cells are central to the pathogenesis of diabetes. A growing body of evidence indicates that endoplasmic reticulum (ER) stress is a major contributor to β-cell failure. nih.gov The ER is responsible for folding and processing vast quantities of proinsulin, and disruptions in this process lead to an accumulation of misfolded proteins, a condition known as ER stress. frontiersin.org In response, the cell activates the Unfolded Protein Response (UPR), a signaling network designed to restore ER homeostasis. The UPR is mediated by three primary sensors: IRE1α, PERK, and ATF6. nih.gov If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to β-cell death. acs.org
Research has identified benzamide derivatives as a novel class of compounds capable of protecting β-cells from ER stress-induced death. nih.gov One optimized benzamide derivative was shown to rescue β-cells with high efficacy, exhibiting an EC₅₀ value of 0.032 µM. nih.gov The mechanism of this protection involves the alleviation of ER stress by suppressing the activation of all three branches of the UPR and associated apoptotic genes. nih.gov These cytoprotective compounds not only promote β-cell survival but also preserve their function, restoring ER stress-impaired glucose-stimulated insulin (B600854) secretion (GSIS) in both cell lines and primary human islets. acs.org This indicates that hydroxybenzamides could protect β-cells by directly targeting the molecular machinery of the UPR, thereby preventing the transition to apoptosis and maintaining cellular function in the face of metabolic stress.
Investigating Cellular Uptake and Intracellular Distribution
The biological activity of any compound is contingent upon its ability to reach its intracellular target. This process begins with cellular uptake, followed by distribution to various subcellular compartments. For small molecules like this compound, uptake across the plasma membrane can occur through several mechanisms. Passive diffusion is a common route for lipophilic compounds, driven by the concentration gradient across the membrane. Alternatively, uptake can be facilitated by membrane transporter proteins in a process known as carrier-mediated transport.
Once inside the cell, the compound's journey continues as it partitions into different organelles based on its physicochemical properties. The intracellular distribution determines which cellular pathways the molecule can influence. For instance, a compound might accumulate in the mitochondria, lysosomes, or the nucleus. The specific pathway of uptake—whether through endocytosis or direct membrane fusion—can significantly influence the intracellular pharmacokinetics and the ultimate fate of the compound's components. dovepress.com For example, molecules entering via endocytosis are often trafficked through endosomes and lysosomes, where they may be degraded or released into the cytoplasm. dovepress.comnih.gov Confocal laser scanning microscopy is a common technique used to visualize the intracellular localization of fluorescently labeled molecules and determine their co-localization with specific organelle trackers. researchgate.netresearchgate.net While the precise mechanisms of cellular uptake and the specific intracellular distribution profile for this compound have not been extensively detailed, understanding these general principles is crucial for interpreting its biological activities.
Bioenergetic Pathway Disruptions by Salicylanilides
Proton Gradient Uncoupling and Proton Shuttling Mechanisms
Salicylanilides, the broader class to which this compound belongs, are well-documented as potent disruptors of cellular bioenergetics, specifically acting as mitochondrial uncouplers. nih.gov In healthy mitochondria, the process of oxidative phosphorylation couples the flow of electrons through the electron transport chain (ETC) to the synthesis of ATP. This coupling is achieved by pumping protons from the mitochondrial matrix into the intermembrane space, creating an electrochemical proton gradient. nih.govresearchgate.net The energy stored in this gradient is then used by ATP synthase to produce ATP as protons flow back into the matrix. researchgate.net
Mitochondrial uncouplers are molecules that disrupt this tight coupling. nih.gov They create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. researchgate.net This dissipation of the proton gradient uncouples electron transport from ATP synthesis; the ETC continues to consume oxygen and burn fuel, but the energy is released as heat instead of being captured in ATP. nih.gov
Salicylanilides function as uncouplers via a "proton shuttling" or "protonophore" mechanism. nih.govpdx.edu In this model, the salicylanilide (B1680751) molecule, which is a weak acid, picks up a proton at the acidic intermembrane space. It then diffuses across the inner mitochondrial membrane and releases the proton into the more alkaline matrix, completing the shuttle. researchgate.net The anionic form of the salicylanilide is then driven back to the intermembrane space by the membrane potential, ready to start another cycle. pdx.edu This continuous shuttling of protons effectively short-circuits the mitochondrial energy-transducing machinery. The rate of this transmembrane proton transport is a key determinant of whether a compound acts as a potent "full" uncoupler or a "mild" uncoupler that can partially depolarize the membrane without shutting down ATP production. chemrxiv.org
Photosynthetic Electron Transport Inhibition in Chloroplasts
In addition to their effects on mitochondria, salicylanilides have been shown to be potent inhibitors of bioenergetic pathways in plant chloroplasts. Specifically, they inhibit photosynthetic electron transport (PET). nih.govcit.ie The PET chain, located in the thylakoid membranes of chloroplasts, captures light energy to produce ATP and NADPH. This process involves two photosystems, PS II and PS I.
Studies on isolated spinach chloroplasts have demonstrated that numerous ring-substituted salicylanilides effectively inhibit PET. nih.govsciforum.net The site of action for these compounds has been localized to photosystem II (PS II). nih.gov The inhibitory activity is influenced by the chemical structure and lipophilicity of the specific salicylanilide derivative. sciforum.net For instance, compounds with chlorine substitutions at the C'-3 and C'-4 positions of the aniline ring, combined with an optimal alkyl chain length in a carbamate (B1207046) moiety, were found to be among the most active PET inhibitors. nih.gov The potency of some salicylanilide derivatives is comparable to that of the commercial herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), a well-known PS II inhibitor. nih.gov This herbicidal activity underscores the fundamental ability of the salicylanilide scaffold to interfere with electron flow in biological energy-transducing membranes.
Below is a table showing the PET-inhibiting activity for a selection of salicylanilide derivatives, demonstrating the structure-activity relationship.
| Compound ID | Substituents | IC₅₀ (µmol/L) for PET Inhibition |
| 1 | 4'-F | 2.7 |
| 3 | 4'-Cl | 1.6 |
| 4 | 4'-Br | 15.0 |
| 13 | 3',5'-di-Cl | 1.6 |
| 14 | 3',4',5'-tri-Cl | 1.0 |
| Standard | DCMU | 1.9 |
| Data sourced from studies on spinach chloroplasts. researchgate.netnih.gov |
Structure Activity Relationship Sar Analysis and Rational Design of N Substituted 2 Hydroxybenzamide Derivatives
Systematic Exploration of Substituent Effects on Biological Potency and Selectivity
The biological activity of N-substituted 2-hydroxybenzamides can be finely tuned by altering the substituents on both the aniline (B41778) and salicylate (B1505791) rings. Key to their function is an intramolecular hydrogen bond between the phenolic hydroxyl group and the amide nitrogen, which can be influenced by the electronic properties of these substituents.
Halogen atoms are critical substituents in the design of salicylanilide (B1680751) derivatives, influencing factors such as lipophilicity, electronic character, and binding interactions. The position and nature of the halogen can dramatically alter the pharmacological profile.
Research has shown that halogenated salicylanilides, such as niclosamide (B1684120) and closantel, often possess electron-withdrawing groups on the aniline ring, a feature associated with cytotoxic activity in various cancer cell lines. nih.gov The presence of halogens can enhance the ability of these molecules to act as protonophores, which uncouple mitochondrial oxidative phosphorylation. nih.gov This process is facilitated by the delocalization of the negative charge of the conjugate phenolate (B1203915) base across the molecule's π-system, an effect that is enhanced by electron-withdrawing halogens. nih.gov
Furthermore, computational studies on halobenzene complexes reveal that electron-withdrawing groups strengthen halogen bonding, a noncovalent interaction increasingly recognized in protein-ligand binding. researchgate.net This suggests that halogen atoms on the benzamide (B126) scaffold can contribute to target binding affinity through these specific interactions. The strength of this bond is directly related to the electrostatic potential on the halogen atom, which is modulated by other substituents on the ring. researchgate.net The introduction of halogen atoms has also been shown to play a key role in the synthesis of related compounds, where halogenation can activate otherwise inert bonds to facilitate cyclization and the creation of novel structures.
The introduction of methyl and other alkyl or aryl groups primarily modifies the steric and lipophilic properties of the molecule. These substituents can influence molecular conformation, solubility, and interactions with hydrophobic pockets in target proteins.
In a comparative study of N-acylhydrazones, which share structural similarities with the benzamide core, the presence of an electron-donating methyl group was contrasted with an electron-withdrawing nitro group. The methyl substituent was found to moderately shield the proton of the phenolic hydroxyl group, indicating a weaker intramolecular hydrogen bond compared to its nitro-substituted counterpart. researchgate.net This modulation of the crucial intramolecular hydrogen bond can directly impact the molecule's conformation and binding characteristics.
Electron-withdrawing groups (EWGs) significantly impact the electronic properties, acidity, and reactivity of N-substituted 2-hydroxybenzamides. Their presence is a common feature in many biologically active salicylanilides.
Studies have consistently shown a correlation between the presence of EWGs and the cytotoxic or cytostatic activity of these compounds. nih.gov EWGs on the aniline ring, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, can enhance the acidity of the phenolic proton. This increased acidity facilitates protonophore activity, a mechanism linked to the mitochondrial uncoupling effects of compounds like niclosamide. nih.gov
Computational and spectroscopic analyses have demonstrated that EWGs, such as a cyano (-CN) group, tend to weaken the intramolecular hydrogen bond between the phenolic hydroxyl and the amide nitrogen. researchgate.netnih.gov Conversely, electron-donating groups (EDGs) like dimethylamino (-N(CH₃)₂) strengthen this bond. researchgate.netnih.gov The strength of this hydrogen bond is critical as it influences the molecule's conformation, which can be in a "closed-ring" or "open-ring" state, thereby affecting its interaction with biological targets. nih.gov The addition of a strong EWG like -CF₃ has been shown to improve hydrogen bond strength with target residues in some enzyme systems. scielo.br
Table 1: Effect of Substituents on Physicochemical Properties of 2-Hydroxybenzamide Scaffolds
| Substituent Type | Example Group(s) | Effect on Intramolecular H-Bond | Impact on Phenolic Acidity | General Effect on Biological Activity |
|---|---|---|---|---|
| Halogen (as EWG) | -Cl, -Br, -I | Generally Weakens | Increases | Often enhances cytotoxic/protonophoric activity nih.gov |
| Alkyl (as EDG) | -CH₃ | Strengthens (relative to EWGs) | Decreases | Modifies lipophilicity and steric interactions |
| Strong EWG | -NO₂, -CN, -CF₃ | Weakens researchgate.netnih.gov | Strongly Increases nih.gov | Associated with increased cytotoxic and inhibitory activity nih.govscielo.br |
| Strong EDG | -N(CH₃)₂ | Strengthens researchgate.netnih.gov | Strongly Decreases | Can alter binding modes and molecular properties |
Scaffold Hopping and Lead Optimization Strategies
Starting from a lead compound like N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide, medicinal chemists employ various strategies to discover new chemical entities with superior properties. These strategies include modifying the core scaffold and optimizing its specific interactions with a biological target.
The design of novel analogues often involves modifying or replacing parts of the lead structure to explore new chemical space and improve activity. One approach is the synthesis of derivatives with different substitution patterns. For example, a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were developed as potent inhibitors of human adenovirus, demonstrating that modifications to both the aniline and salicylate rings can yield compounds with improved potency and selectivity. acs.orgnih.gov
Another strategy involves creating hybrid molecules. Novel histone deacetylase (HDAC) inhibitors have been synthesized by conjugating benzamide-type structures with peptides or by incorporating N-hydroxybenzamide and N-hydroxypropenamide scaffolds. nih.govresearchgate.net These designs are based on the structural features of known inhibitors and aim to combine the advantageous properties of different pharmacophores. nih.gov Similarly, arylpiperazine derivatives of salicylamide (B354443) have been synthesized and found to possess antiarrhythmic and hypotensive properties by interacting with α₁-adrenergic receptors. mdpi.comnih.gov
The core benzamide structure itself can be altered. In a scaffold hopping approach for M₁ positive allosteric modulators, sp²-rich heterobiaryl tails were replaced with substituted benzamides to improve pharmaceutical properties while maintaining activity. acs.org
Table 2: Strategies for the Design of Novel Benzamide and Salicylanilide Analogues
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Systematic Substitution | Altering substituents on the aniline and/or salicylate rings. | Developing N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as antiviral agents. | acs.orgnih.gov |
| Hybridization | Combining the benzamide scaffold with other pharmacophores like peptides or propenamides. | Creating novel HDAC inhibitors. | nih.govresearchgate.net |
| Scaffold Hopping | Replacing a part of the core structure (e.g., a heterobiaryl ring) with a benzamide moiety. | Discovery of sp³-rich M₁ positive allosteric modulators. | acs.org |
| Bioisosteric Replacement | Attaching different functional groups with similar physical or chemical properties. | Synthesizing arylpiperazine derivatives for cardiovascular applications. | mdpi.comnih.gov |
Benzamide and salicylanilide scaffolds are valuable in the development of allosteric modulators—ligands that bind to a site on a receptor distinct from the primary (orthosteric) site to modulate its activity. The optimization of these modulators requires a nuanced approach that goes beyond simple potency measurements.
For G-protein coupled receptor (GPCR) allosteric modulators, optimization must consider not only binding affinity but also the magnitude of the modulatory effect (Eₘₐₓ) and cooperativity with the endogenous ligand. nih.gov A significant challenge in early-stage development is the phenomenon of "flat SAR," where initial structural modifications produce little to no change in activity, making optimization difficult. nih.gov Therefore, thorough profiling of initial hits is crucial.
In the development of aryl benzamide derivatives as negative allosteric modulators (NAMs) of the mGluR5 receptor, computational methods like 3D-QSAR, molecular docking, and molecular dynamics simulations were used to understand the key structural features for activity. nih.gov These studies revealed that large, hydrophobic groups on one ring and negatively charged or hydrophilic groups on another, depending on the position, could enhance activity. The binding was stabilized by hydrogen bonds and π–π stacking interactions within the allosteric site. nih.gov This detailed structural understanding provides a clear path for rational optimization.
Computational-Aided Design in SAR Development
Computational-aided design encompasses a suite of in silico methods that leverage the three-dimensional structure of both the ligand and its biological target to predict binding affinities and activities. These techniques are pivotal in modern drug discovery, offering a cost-effective and time-efficient alternative to traditional high-throughput screening. In the context of N-substituted 2-hydroxybenzamide derivatives, computational approaches are instrumental in elucidating the intricate structure-activity relationships that govern their biological effects.
Integration of Molecular Docking and QSAR in Derivative Design
A synergistic approach that combines molecular docking with Quantitative Structure-Activity Relationship (QSAR) modeling offers a robust framework for the rational design of N-substituted 2-hydroxybenzamide derivatives. This integrated strategy allows for both a qualitative understanding of ligand-receptor interactions and a quantitative prediction of biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, providing insights into the binding mode and affinity. For N-substituted 2-hydroxybenzamide derivatives, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target protein. For instance, in the design of novel inhibitors, docking simulations can elucidate how modifications to the N-phenyl ring or the 2-hydroxybenzamide core of this compound might enhance binding to a therapeutic target.
QSAR models, on the other hand, are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested derivatives. The descriptors used in QSAR models can be varied, encompassing constitutional, topological, electrostatic, and quantum-chemical properties of the molecules.
The integration of these two techniques is particularly powerful. Docking studies can provide the alignment of molecules necessary for building more accurate 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR models can, in turn, generate contour maps that visualize the regions around the ligand where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity. This information provides direct guidance for the rational design of new derivatives with improved potency.
A hypothetical workflow for the integrated design of this compound derivatives could involve:
Docking of the lead compound: this compound is docked into the active site of the target protein to identify its binding mode and key interactions.
Design of a virtual library: A library of virtual derivatives is created by systematically modifying the lead compound (e.g., altering substituents on the phenyl rings).
Docking of the virtual library: All virtual derivatives are docked into the same active site to predict their binding affinities.
QSAR model development: A QSAR model is built using the docking scores and calculated molecular descriptors for the virtual library.
Activity prediction and selection: The QSAR model is used to predict the biological activity of a larger, more diverse set of virtual compounds, and the most promising candidates are selected for synthesis and biological evaluation.
Below is an illustrative data table showcasing the kind of data that would be generated in such a study.
| Compound ID | Modification on Phenyl Ring | Predicted Binding Affinity (kcal/mol) | Predicted pIC50 (from QSAR) |
| Lead-01 | 3-Cl, 2-CH3 | -8.5 | 7.2 |
| Deriv-02 | 3-F, 2-CH3 | -8.7 | 7.5 |
| Deriv-03 | 3-Cl, 2-CF3 | -9.2 | 8.1 |
| Deriv-04 | 3-Br, 2-CH3 | -8.9 | 7.8 |
| Deriv-05 | 4-CN, 2-CH3 | -9.5 | 8.5 |
This table is for illustrative purposes and does not represent actual experimental data.
Virtual Screening for Identification of Novel Scaffolds with Desired Activities
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is particularly useful for identifying novel chemical scaffolds that possess the desired biological activity but are structurally distinct from known active compounds—a process known as scaffold hopping.
For the identification of novel compounds based on the this compound structure, two main types of virtual screening can be employed:
Ligand-based virtual screening (LBVS): This approach uses the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar properties. Similarity can be assessed based on 2D fingerprints (patterns of chemical features) or 3D shape and pharmacophore models. A pharmacophore model defines the essential spatial arrangement of functional groups required for biological activity.
Structure-based virtual screening (SBVS): This method utilizes the 3D structure of the biological target. Large compound libraries are docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity. This approach has the advantage of not requiring a known active ligand and can identify compounds that bind in novel ways.
A typical virtual screening campaign to find new scaffolds with activities similar to N-substituted 2-hydroxybenzamides might proceed as follows:
Library preparation: A large database of commercially available or virtual compounds is prepared for screening. This involves generating 3D conformers and assigning appropriate chemical properties.
Screening: The library is screened using either LBVS (based on the this compound scaffold) or SBVS (docking into the relevant biological target).
Hit selection and filtering: The top-ranking compounds from the screen are selected. These "hits" are then filtered based on physicochemical properties (e.g., Lipinski's rule of five) and visual inspection to remove undesirable structures.
Experimental validation: The most promising hits are purchased or synthesized and tested in biological assays to confirm their activity.
The results of a virtual screening campaign can be summarized in a data table that highlights the identified novel scaffolds.
| Hit ID | Chemical Scaffold | Similarity Score (to lead) | Predicted Binding Affinity (kcal/mol) |
| VS-Hit-01 | N-phenyl-1H-indole-3-carboxamide | 0.85 | -9.1 |
| VS-Hit-02 | 2-(phenylamino)benzoic acid | 0.82 | -8.9 |
| VS-Hit-03 | 3-hydroxy-N-phenylnaphthalene-2-carboxamide | 0.79 | -9.3 |
| VS-Hit-04 | 4-hydroxy-N-phenylquinoline-3-carboxamide | 0.75 | -9.5 |
This table is for illustrative purposes and does not represent actual experimental data.
Through these computational strategies, the exploration of N-substituted 2-hydroxybenzamide derivatives can be conducted in a highly rational and efficient manner, ultimately leading to the discovery of new molecules with significant therapeutic potential.
Future Research Directions for N 3 Chloro 2 Methylphenyl 2 Hydroxybenzamide
Development of Advanced Synthetic Methodologies for Enhanced Scalability and Efficiency
The traditional synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide and related salicylanilides often involves the condensation of a substituted aniline (B41778) with salicylic (B10762653) acid or its derivatives, frequently requiring activating agents like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂) and refluxing in a solvent. While effective at a laboratory scale, these methods can suffer from drawbacks such as the use of harsh reagents and the generation of significant waste, limiting their industrial scalability and environmental sustainability.
Future research should focus on developing advanced, "green" synthetic methodologies. These approaches aim to improve efficiency, reduce waste, and simplify purification processes. Promising avenues include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. A method for direct amide synthesis from carboxylic acids and amines using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free microwave conditions has been reported, offering a rapid and efficient green protocol.
Enzymatic Synthesis: Biocatalysis, for instance using enzymes like Candida antarctica lipase (B570770) B (CALB), allows for the direct amidation of free carboxylic acids and amines under mild conditions. This method is highly specific, avoids harsh chemicals, and simplifies product isolation.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processing.
| Methodology | Key Advantages | Potential Challenges | References |
|---|---|---|---|
| Conventional (e.g., using SOCl₂, PCl₃) | Well-established, effective for many substrates | Uses harsh/stoichiometric reagents, generates waste, requires purification | |
| Microwave-Assisted Catalytic Synthesis | Rapid reaction times, high yields, solvent-free potential, environmentally friendly | Requires specialized equipment, catalyst optimization may be needed | |
| Enzymatic Synthesis (e.g., Lipase B) | High specificity, mild reaction conditions, green solvent compatibility, minimal byproducts | Enzyme cost and stability, slower reaction rates compared to conventional methods |
Comprehensive Mechanistic Characterization at Molecular and Cellular Levels
While the broader salicylanilide (B1680751) class has been studied extensively, the precise molecular and cellular mechanisms of this compound are not fully characterized. Future research must focus on elucidating its specific interactions within biological systems. Based on related compounds, several potential mechanisms warrant investigation:
As an Antibacterial Agent: Many salicylanilides function as protonophores, which dissipate the proton motive force (PMF) across bacterial cell membranes. This action uncouples the electron transport chain, leading to decreased ATP production, increased oxidative stress, and ultimately, cell death. Research should verify if this compound shares this mechanism and investigate its efficacy against multidrug-resistant bacterial strains.
As an Anticancer Agent: The anticancer effects of salicylanilides are multifaceted. Potential mechanisms to investigate include the uncoupling of mitochondrial oxidative phosphorylation and the modulation of critical cancer-related signaling pathways such as STAT3, Wnt/β-catenin, mTOR, and NF-κB. Inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase is another plausible route of action.
As a Urease Inhibitor: The hydrolysis of urea (B33335) by the bacterial enzyme urease is a critical factor in the pathogenesis of infections by bacteria like Helicobacter pylori. Salicylanilides and other compounds with electronegative oxygen and nitrogen atoms can act as inhibitors by chelating the nickel ions within the enzyme's active site. Characterizing the inhibitory potential and binding mode of this compound against urease could open therapeutic avenues for treating such infections.
Rational Design of this compound Analogues with Tuned Receptor Specificity
A detailed mechanistic understanding enables the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for this endeavor. By systematically modifying the chemical structure of this compound, researchers can determine which functional groups are essential for activity and which can be altered to tune receptor specificity.
Key strategies for future research include:
Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A validated pharmacophore model for this compound could guide the design of novel analogues with a higher probability of success.
Systematic Structural Modification: Based on SAR and pharmacophore models, new analogues can be synthesized. For instance, studies on related phenoxybenzamides have shown that the substitution pattern on the anilino ring and the nature of the diaryl ether linkage can significantly impact antiplasmodial activity and cytotoxicity. Similar investigations can be applied to this compound to optimize its activity against specific targets.
| Structural Region to Modify | Potential Modification | Rationale for Design | References |
|---|---|---|---|
| Salicyl Ring (2-hydroxybenz-) | Varying substituents (e.g., halogens, nitro groups) | Modulate acidity, lipophilicity, and electronic properties to enhance target binding. | |
| Anilide Ring (-N-(3-chloro-2-methylphenyl)) | Altering position and nature of chloro and methyl groups; adding other substituents. | Optimize steric and electronic interactions within the target's binding pocket to improve potency and selectivity. | |
| Amide Linker (-CO-NH-) | Replacing with more stable bioisosteres (e.g., oxadiazole). | Improve metabolic stability and pharmacokinetic profile. |
Exploration of Novel Biological Targets for the Hydroxybenzamide Scaffold
The hydroxybenzamide and salicylanilide scaffolds are privileged structures in medicinal chemistry, appearing in compounds with a wide array of biological activities. A significant future research direction is to explore novel biological targets for this compound, moving beyond its predicted antibacterial and anticancer roles. This "drug repurposing" or "target exploration" approach could uncover new therapeutic applications.
Potential areas for investigation include:
Anti-inflammatory Activity: Salicylanilides have been identified as selective inhibitors of Interleukin-12 (IL-12) and IL-23 production, key cytokines in inflammatory diseases.
Antifungal Properties: The well-known salicylanilide niclosamide (B1684120) and its analogues have demonstrated considerable activity against various fungal pathogens, including Trichophyton tonsurans and Madurella mycetomatis.
Novel Cancer Targets: Beyond general signaling pathways, specific targets such as the B-Raf V600E mutant protein have been identified for some salicylanilides.
Enzyme Inhibition: The hydroxybenzamide scaffold is present in inhibitors of various enzyme classes, such as histone deacetylases (HDACs), which are important targets in oncology.
Protein-Protein Interactions (PPIs): Inhibiting PPIs is an emerging therapeutic strategy. The hydroxybenzamide scaffold could serve as a starting point for designing small molecules that disrupt pathogenic protein complexes.
| Target Class | Specific Example | Therapeutic Area | References |
|---|---|---|---|
| Cytokines | Interleukin-12/23 p40 subunit | Inflammatory Diseases (e.g., Psoriasis, Crohn's Disease) | |
| Oncogenic Kinases | B-Raf V600E | Oncology (e.g., Melanoma) | |
| Epigenetic Enzymes | Histone Deacetylases (HDACs) | Oncology | |
| Fungal Targets | Fungal cell growth pathways | Infectious Diseases (Mycoses) | |
| Protein-Protein Interactions | Various disease-relevant complexes | Multiple (Oncology, Neurodegeneration) |
Application of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Prediction and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers a powerful toolkit to accelerate research on this compound. These computational approaches can analyze complex, high-dimensional data to make predictions and generate novel hypotheses.
Future applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data from salicylanilide analogues to build predictive QSAR models. These models can accurately forecast the biological activity of newly designed, unsynthesized compounds, allowing researchers to prioritize the most promising candidates and reduce wasted effort.
De Novo Drug Design: Generative AI models can design entirely new molecules. By providing the hydroxybenzamide scaffold as a starting point and defining desired properties (e.g., high potency against a specific target, low predicted toxicity), these models can generate novel, optimized structures for synthesis and testing.
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery pipeline. This allows for the early deselection of compounds likely to fail in later stages due to poor pharmacokinetic profiles.
Target Identification and Ligand Profiling: ML tools can screen the structure of this compound against databases of protein structures to predict potential biological targets, suggesting new avenues for experimental validation.
By systematically pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound, potentially leading to the development of new medicines for a range of diseases.
Q & A
Q. What synthetic methodologies are commonly employed for N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with substituted anilines using carbodiimide-based coupling reagents (e.g., DCC/HOBt). For example, N-(3-chlorophenyl)-2-hydroxybenzamide derivatives are synthesized by reacting 2-hydroxybenzoic acid with 3-chloro-2-methylaniline in the presence of DCC and HOBt at low temperatures (-50°C) to minimize side reactions . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. For instance, yields ranging from 47% to 96% are reported for structurally similar compounds, depending on substituent electronic effects and steric hindrance .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Confirms the presence of O-H (3200–3500 cm⁻¹), N-H (3300 cm⁻¹), and C=O (1650–1680 cm⁻¹) stretches .
- NMR Spectroscopy :
- ¹H NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (δ 10–12 ppm). For example, the hydroxyl proton in N-(3-chlorophenyl)-2-hydroxybenzamide appears as a singlet at δ 11.2 ppm .
- ¹³C NMR : Identifies carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., N–H···O interactions) .
Q. How can polymorphic forms of this compound be characterized, and what challenges arise in their analysis?
Methodological Answer: Polymorphs are identified using PXRD , DSC , and single-crystal X-ray diffraction . Challenges include:
- Crystal Packing Variability : Substituents like the 3-chloro group influence packing efficiency and hydrogen-bonding networks, leading to multiple polymorphs .
- Thermal Stability : DSC thermograms reveal melting point differences (e.g., 226–252°C for related compounds) , which correlate with polymorph stability.
Advanced Research Questions
Q. How does X-ray crystallography using SHELX software elucidate the conformational dynamics of this compound?
Methodological Answer: SHELX programs (e.g., SHELXL) refine crystallographic data to determine bond lengths, angles, and torsion angles. For example:
- The amide group (–NHCO–) forms a dihedral angle of ~55.8° with the benzoyl ring, while the aniline ring tilts at 37.5° relative to the benzoyl ring .
- Hydrogen bonds (N1–H1N···O1) stabilize the crystal lattice, with bond distances of ~2.02 Å . SHELXTL (Bruker AXS) is used for structure solution and refinement, particularly for high-resolution data .
Q. What computational approaches (e.g., DFT) predict the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates vibrational frequencies, molecular electrostatic potentials (MEPs), and frontier orbitals (HOMO/LUMO). For tert-butyl carbamate analogs, DFT studies reveal charge distribution patterns that influence nucleophilic attack susceptibility .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in biological environments .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what experimental models validate these effects?
Methodological Answer:
Q. How does pH influence the fluorescence properties of metal complexes involving this compound?
Methodological Answer: Fluorescence intensity is pH-dependent due to protonation/deprotonation of hydroxyl and amide groups. For example:
- At pH 2.7–6.5, the hydroxyl group remains protonated, reducing fluorescence quenching.
- At pH >7, deprotonation enhances chelation with metal ions (e.g., Pb²⁺), increasing fluorescence intensity. Optimal emission occurs at pH 8.5–9.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
